5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one
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Overview
Description
5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one is a complex organic compound with the molecular formula C15H11N5O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one typically involves the condensation of anthranilic acid hydrazide with o-formylbenzoic acid. This reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield the desired product . The reaction conditions often require mild temperatures and the presence of a suitable catalyst to facilitate the formation of the phthalazinoquinazolinone core .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different hydrazino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one involves the activation of the p53 pathway. This leads to the accumulation of phospho-p53 in mitochondria, which in turn activates Bak and induces apoptosis in cancer cells . The compound’s ability to modulate the p53 pathway makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-amino-8H-phthalazino[1,2-b]quinazolin-8-one: Similar in structure but with an amino group instead of a hydrazino group.
5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one: Contains a chloro group, which alters its chemical reactivity and biological activity.
5-hydroxy-8H-phthalazino[1,2-b]quinazolin-8-one: Features a hydroxy group, impacting its solubility and interaction with biological targets.
Uniqueness
5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one is unique due to its hydrazino group, which provides distinct chemical reactivity and potential for forming hydrogen bonds. This uniqueness contributes to its specific biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C15H11N5O |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
5-hydrazinylquinazolino[2,3-a]phthalazin-8-one |
InChI |
InChI=1S/C15H11N5O/c16-18-13-9-5-1-2-6-10(9)14-17-12-8-4-3-7-11(12)15(21)20(14)19-13/h1-8H,16H2,(H,18,19) |
InChI Key |
NMHRDJYTASRAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NN |
Origin of Product |
United States |
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